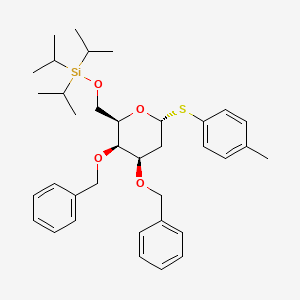
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy groups, and p-tolylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of benzyloxy groups: Benzylation reactions using benzyl halides and a suitable base (e.g., sodium hydride) are employed to introduce benzyloxy groups.
Attachment of the p-tolylthio group: This step involves the use of p-tolylthiol and a coupling reagent (e.g., dicyclohexylcarbodiimide) to attach the p-tolylthio group to the tetrahydropyran ring.
Attachment of the triisopropylsilane group: This is typically achieved through silylation reactions using triisopropylsilyl chloride and a base (e.g., imidazole).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and p-tolylthio groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the tetrahydropyran ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Products include oxidized benzyloxy and p-tolylthio derivatives.
Reduction: Reduced forms of the tetrahydropyran ring and benzyloxy groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy groups.
科学的研究の応用
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and p-tolylthio groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring structure may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(methylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
The uniqueness of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and p-tolylthio groups, along with the tetrahydropyran ring, makes it a versatile compound for various applications.
特性
分子式 |
C36H50O4SSi |
|---|---|
分子量 |
606.9 g/mol |
IUPAC名 |
[(2R,3R,4R,6R)-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C36H50O4SSi/c1-26(2)42(27(3)4,28(5)6)39-25-34-36(38-24-31-16-12-9-13-17-31)33(37-23-30-14-10-8-11-15-30)22-35(40-34)41-32-20-18-29(7)19-21-32/h8-21,26-28,33-36H,22-25H2,1-7H3/t33-,34-,35-,36-/m1/s1 |
InChIキー |
CTIYXZXMLBTDOY-MGXDLYCJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)SC2CC(C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
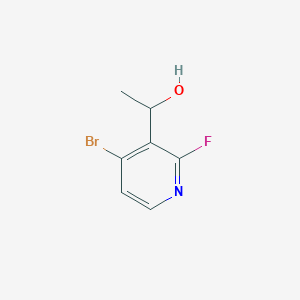
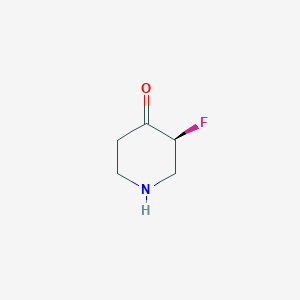

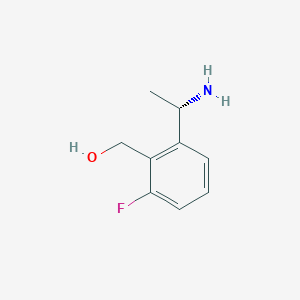
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
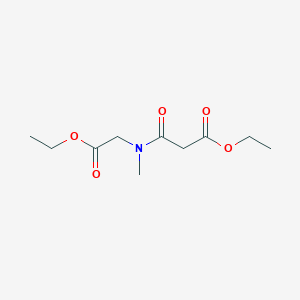
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
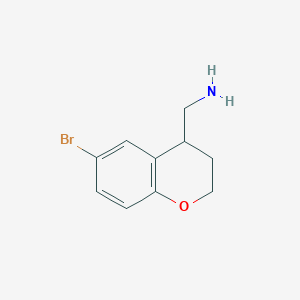
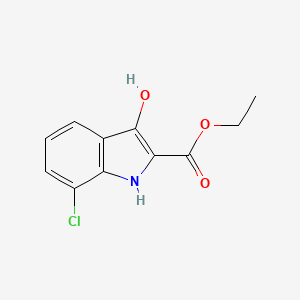
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
